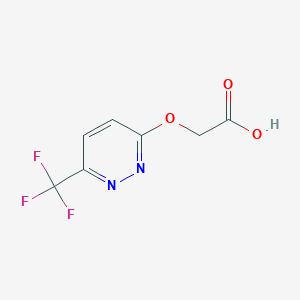

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid

Descripción

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid is a pyridazine derivative featuring a trifluoromethyl group at the 6-position of the pyridazine ring and an oxyacetic acid moiety linked via an ether oxygen at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazinone derivatives, which exhibit analgesic, anti-inflammatory, and enzyme-modulating activities .

Propiedades

IUPAC Name |

2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORFNOKFMPOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid, identified by its CAS number 913839-73-3, is a compound of interest due to its potential biological activities. With a molecular formula of CHFNO and a molecular weight of 205.13 g/mol, this compound has been studied for various pharmacological properties, particularly in the context of cancer and infectious diseases.

The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule. The presence of the pyridazine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 205.13 g/mol |

| CAS Number | 913839-73-3 |

| Boiling Point | Not available |

| Purity | Not specified |

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31) cells. The IC values for these compounds ranged from 0.20 μM to 10.32 μM in various assays, indicating potent antiproliferative effects when compared to established chemotherapeutics like sunitinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin at lower concentrations . This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is likely mediated through several mechanisms:

- VEGFR Inhibition : Compounds with similar structures have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

- Induction of Apoptosis : In vitro studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

- Selective Toxicity : The selectivity observed in antimicrobial assays suggests that the compound may exploit specific pathways or receptors unique to pathogens, minimizing toxicity to host cells .

Case Studies

- Study on Anticancer Effects : A study involving a series of pyridazine derivatives highlighted the efficacy of a related compound against multiple cancer cell lines, establishing an IC value significantly lower than that of conventional therapies .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Chlamydia showed that the tested derivatives had lower effective concentrations than traditional treatments, indicating a potential for development into a new class of antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that derivatives of pyridazinone compounds, including those related to 2-((6-(trifluoromethyl)pyridazin-3-yl)oxy)acetic acid, exhibit inhibitory effects against human immunodeficiency virus (HIV) replication. These compounds may work by interfering with viral replication mechanisms, making them candidates for further development as antiviral agents .

- TRPV1 Antagonism : The compound has been studied for its interaction with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. Certain analogs have demonstrated high binding potency and analgesic effects in neuropathic pain models, suggesting that modifications to the structure can enhance therapeutic efficacy .

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through various pathways. The trifluoromethyl group may enhance metabolic stability and bioavailability, making these compounds suitable for developing anti-inflammatory drugs.

Agricultural Applications

- Herbicide Development : The unique chemical structure of this compound may lend itself to applications in herbicide formulation. Its ability to inhibit specific plant growth pathways can be explored for developing selective herbicides that target weeds without harming crops.

- Pesticidal Activity : Similar compounds have been investigated for their pesticidal properties, potentially offering new solutions for pest management in agriculture. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Material Science Applications

- Polymer Synthesis : The compound can serve as a building block in synthesizing novel polymers with specialized properties, such as enhanced thermal stability or chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices can improve performance characteristics.

- Coatings and Adhesives : Due to its chemical stability and potential hydrophobic properties, this compound could be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

Key structural analogues include:

- Pyridazinone-based acetic acids: Derivatives like (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid (e.g., IVa–IVh) feature a lactam (pyridazinone) core with acetic acid attached directly to the nitrogen at position 2 . In contrast, 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid has an ether linkage at position 3, distinguishing its electronic and steric properties.

- 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetic acid (CAS 1565408-90-3) : This compound lacks the ether oxygen, with the acetic acid group directly bonded to the pyridazine ring. The absence of the oxygen linker reduces polarity and may alter bioavailability .

- 5-Chloro-6-phenylpyridazin-3(2H)-ones (e.g., 3a–3h) : These derivatives focus on halogen and aryl substitutions at positions 5 and 6, but lack the oxyacetic acid functionality, limiting their hydrogen-bonding capacity .

Physicochemical and Pharmacological Properties

- Linker Effects : The ether oxygen in this compound improves solubility in polar solvents (e.g., logP ~1.5–2.0) versus C-linked derivatives (logP ~2.5–3.0) .

Métodos De Preparación

Formation of the 6-(Trifluoromethyl)pyridazin-3-yl Core

The trifluoromethyl-substituted pyridazine ring can be synthesized by:

- Direct introduction of trifluoromethyl groups onto a preformed pyridazine ring using trifluoromethylating agents such as trifluoromethyl copper complexes or other trifluoromethyl active species.

- Construction of the pyridazine ring from trifluoromethyl-containing building blocks , where the trifluoromethyl group is incorporated early in the synthesis to ensure regioselectivity and stability.

- Halogen exchange methods , such as chlorine/fluorine exchange on trichloromethylpyridines, followed by selective fluorination to install the trifluoromethyl group.

These approaches are supported by literature on trifluoromethylpyridine derivatives, which share similar synthetic challenges and strategies with trifluoromethylpyridazines.

Ether Bond Formation (Linking Pyridazine to Acetic Acid)

The ether linkage between the pyridazine ring and the acetic acid moiety is typically formed by nucleophilic substitution reactions involving:

- Reaction of a hydroxy-substituted pyridazine intermediate with haloacetic acid or its derivatives , under basic or catalytic conditions to form the aryl-oxy acetic acid structure.

- Alternative approaches involve activation of the acetic acid moiety (e.g., conversion to acid chloride using thionyl chloride) followed by reaction with a hydroxy-pyridazine derivative.

A representative procedure involves refluxing a solution of the hydroxy-pyridazine intermediate with ethyl bromoacetate or chloroacetic acid derivatives, followed by hydrolysis of the ester to yield the free acid.

Purification and Isolation

After synthesis, the compound is typically purified by:

- Extraction with organic solvents such as dichloromethane.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Further purification by recrystallization or chromatography to achieve high purity.

Example Synthetic Procedure (Summarized)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Synthesis of 6-(trifluoromethyl)pyridazin-3-ol intermediate | Multi-step synthesis involving trifluoromethylation and pyridazine ring formation | Moderate to high yield depending on method |

| 2 | Reaction of pyridazin-3-ol with haloacetic acid derivative (e.g., chloroacetic acid) under reflux in ethanol or suitable solvent | Formation of ether linkage | Requires base or catalyst, reflux for 12-16 h |

| 3 | Hydrolysis of ester intermediate (if ester used) | Conversion to free acetic acid | Typically acid or base hydrolysis |

| 4 | Extraction, drying, concentration, and purification | Isolation of pure 2-((6-(trifluoromethyl)pyridazin-3-yl)oxy)acetic acid | Purity confirmed by spectroscopic methods |

Research Findings and Notes

- The trifluoromethyl group installation is critical and often achieved via vapor-phase halogenation and fluorination or via trifluoromethyl copper reagents, which allow selective substitution on the pyridazine ring.

- Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the substitution pattern and yield.

- The ether bond formation step is sensitive to reaction time and temperature, with reflux conditions in ethanol or dichloromethane commonly employed.

- Purification often requires multiple extraction and drying steps to remove inorganic salts and by-products.

- No single-step synthesis has been reported; the synthesis is inherently multi-step due to the complexity of the trifluoromethylated heterocycle and the need for selective functionalization.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Reaction Conditions | Notes |

|---|---|---|---|---|

| Trifluoromethyl pyridazine synthesis | Halogen exchange fluorination or trifluoromethyl copper substitution | Trichloromethylpyridine, trifluoromethyl copper | Vapor phase chlorination/fluorination; catalytic; >300°C | Controls substitution pattern; multi-chlorinated by-products possible |

| Ether bond formation | Nucleophilic substitution of hydroxy pyridazine with haloacetic acid or ester | Hydroxy-pyridazine, chloroacetic acid or ethyl bromoacetate | Reflux in ethanol or dichloromethane; base or catalyst | Hydrolysis of ester if used; reflux 12-16 h |

| Purification | Extraction, drying, concentration, recrystallization | Dichloromethane, sodium sulfate | Room temperature to mild heating | Ensures high purity for research use |

Q & A

Q. What are the standard synthetic routes for 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid, and what are the key optimization parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 6-(trifluoromethyl)pyridazin-3-ol and a chloroacetic acid derivative. Key parameters include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.

- Base Selection : K₂CO₃ or NaH is used to deprotonate the hydroxyl group of the pyridazine ring.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to residual trifluoromethyl intermediates .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer :

- ¹H NMR : Look for the singlet peak at δ 4.6–5.0 ppm (methylene group of the acetic acid moiety) and aromatic protons in the pyridazine ring (δ 7.5–8.5 ppm).

- ¹⁹F NMR : A distinct triplet near δ -60 to -65 ppm confirms the trifluoromethyl group.

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of acetic acid) and 1100–1200 cm⁻¹ (C-F bonds).

- Mass Spectrometry : Molecular ion peak at m/z 237 (calculated for C₇H₅F₃N₂O₃) with fragmentation patterns reflecting the pyridazine backbone .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Use buffered solutions (pH 2–12) to monitor hydrolysis or degradation via HPLC or LC-MS.

- Kinetic Analysis : Track half-life (t₁/₂) at each pH to identify stability thresholds. For example, the trifluoromethyl group may destabilize under strongly acidic conditions (pH < 3).

- Control Variables : Maintain constant temperature (e.g., 25°C) and ionic strength to isolate pH effects.

- Data Interpretation : Compare degradation products (e.g., pyridazine ring cleavage) using tandem MS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media).

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assay with triplicate technical replicates).

- Structural Analogues : Test derivatives (e.g., replacing trifluoromethyl with methyl) to isolate the functional group’s contribution to activity.

- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental results .

Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?

- Methodological Answer :

- Partitioning Studies : Measure log P (octanol-water) to assess bioaccumulation potential.

- Photodegradation : Expose the compound to UV light (simulated sunlight) and quantify breakdown products via GC-MS.

- Microcosm Experiments : Incubate soil/water samples with the compound to monitor microbial degradation rates.

- Ecotoxicity : Use Daphnia magna or Vibrio fischeri assays to determine acute/chronic toxicity thresholds. Reference EPA guidelines for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.